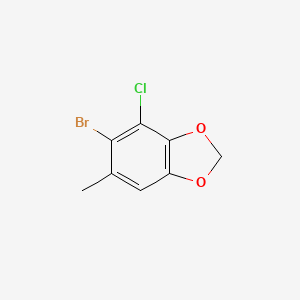

5-Bromo-4-chloro-6-methyl-1,3-benzodioxole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-6-methyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-5-8(12-3-11-5)7(10)6(4)9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQWRCHEVXOYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1Br)Cl)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4 Chloro 6 Methyl 1,3 Benzodioxole and Analogues

Strategies for the Construction of the 1,3-Benzodioxole (B145889) Core

The 1,3-benzodioxole, or methylenedioxyphenyl, functional group is a key structural motif found in a wide array of natural products and synthetic compounds. wikipedia.orgwikipedia.org Its synthesis is a fundamental step in accessing more complex derivatives.

The construction of the methylenedioxy ring typically involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a suitable one-carbon electrophile that serves as the methylene (B1212753) bridge. chemicalbook.comchemicalbook.com This process, known as methylenation, forms the five-membered dioxole ring fused to the benzene (B151609) ring. chemicalbook.com

Common precursors for this reaction are catechol and its substituted derivatives. The choice of the methylene source and reaction conditions is critical for achieving high yields and purity. One prevalent method involves the use of dihalomethanes, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. chemicalbook.comyoutube.com The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the nucleophilic substitution. youtube.com Another approach is the condensation of catechol with methanol, which acts as the methylene source in the presence of a strong acid catalyst. chemicalbook.com Careful control of temperature and pH is essential to optimize the reaction and minimize the formation of byproducts. chemicalbook.com

| Precursor | Methylene Source | Reagents/Catalysts | Solvent | Key Conditions |

|---|---|---|---|---|

| Catechol | Dichloromethane | Sodium Hydroxide (B78521) (Base) | DMSO/Dichloromethane | Heating to 110-120°C. youtube.com |

| Catechol | Dihalomethanes | Aqueous Alkaline Solution, Phase Transfer Catalyst (e.g., Tetraalkylammonium salts) | - | Use of phase transfer catalysis to facilitate the reaction between aqueous and organic phases. chemicalbook.com |

| Catechol | Methanol | Strong Acid (e.g., HCl, H₂SO₄) | - | Acid-catalyzed condensation. chemicalbook.com |

Regioselective Halogenation Approaches for Benzodioxole Systems

The electron-rich nature of the 1,3-benzodioxole ring system facilitates electrophilic aromatic substitution reactions, including halogenation. chemicalbook.com However, this high reactivity also presents a challenge in controlling the position and number of halogen substituents introduced. Therefore, regioselective methods are crucial for the synthesis of specifically halogenated analogues.

The introduction of bromine onto the benzodioxole ring can be achieved through several methods. Direct bromination using molecular bromine (Br₂) is a straightforward approach, but it can lead to the formation of undesired polybrominated products as a side reaction. mdma.ch

To improve selectivity and achieve cleaner reactions, alternative brominating agents are often employed. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of benzodioxoles, typically in a solvent like acetonitrile (B52724) or carbon tetrachloride, yielding the desired monobrominated product in high yield. chemicalbook.com Another set of methods involves oxidative bromination, which utilizes a bromide salt, such as hydrogen bromide (HBr), in combination with an oxidizing agent like hydrogen peroxide (H₂O₂) or iso-amyl nitrite (B80452). mdma.chresearchgate.net These approaches are considered more atom-economic and can offer excellent regioselectivity. For instance, reacting 1,3-benzodioxole with HBr and iso-amyl nitrite in dichloromethane has been shown to produce pure 4-bromobenzodioxole. researchgate.net

| Method | Brominating Agent(s) | Typical Substrate | Key Conditions | Observations |

|---|---|---|---|---|

| Direct Bromination | Molecular Bromine (Br₂) | 1,3-Benzodioxole | Dichloromethane (DCM) solvent, 0°C. mdma.ch | Dibromination is a common side reaction, leading to moderate yields of the desired product. mdma.ch |

| NBS Bromination | N-Bromosuccinimide (NBS) | 5-(chloromethyl)benzo[d] chemicalbook.comchemicalbook.comdioxole | Acetonitrile solvent, room temperature. chemicalbook.com | Provides high yield (99%) under mild conditions. chemicalbook.com |

| Oxidative Bromination | HBr / iso-amyl nitrite | 1,3-Benzodioxole | Dichloromethane solvent, room temperature. researchgate.net | Leads to pure 4-bromobenzodioxole with high yield (90%). researchgate.net |

Introducing chlorine with high regioselectivity often requires more sophisticated strategies than direct chlorination, which can produce a mixture of isomers. A powerful technique for achieving this control is palladium-catalyzed C-H bond activation, which utilizes a directing group within the substrate to guide the halogenation to a specific position, typically the ortho position. nih.govrsc.orgresearchgate.net

In this approach, a functional group on the benzodioxole derivative acts as an internal ligand, coordinating to a palladium catalyst. rsc.org This brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and subsequent reaction with a chlorine source, such as N-chlorosuccinimide (NCS). nih.gov This methodology allows for the direct transformation of an unactivated C-H bond into a C-Cl bond with exceptional regioselectivity, which is otherwise difficult to achieve. researchgate.netnih.gov Hypervalent iodine reagents, such as 1-chloro-1,2-benziodoxol-3-one, have also been developed for the regioselective chlorination of certain unsaturated systems, representing another advanced strategy for controlled chlorine introduction. beilstein-journals.org

Preventing polyhalogenation is a significant challenge due to the activating nature of the methylenedioxy group. Control over the selectivity of the reaction—both in terms of the number of halogens added and their positions—is paramount. Several factors can be manipulated to achieve the desired monohalogenated product.

Stoichiometry: Carefully controlling the molar ratio of the halogenating agent to the benzodioxole substrate is the most fundamental way to minimize di- or tri-halogenation. mdma.ch

Reaction Conditions: Lowering the reaction temperature can reduce the rate of subsequent halogenation reactions, favoring the formation of the monosubstituted product.

Solvent Choice: The solvent can influence the reactivity of the electrophile and the stability of reaction intermediates. For example, dichloromethane was found to be the optimal solvent for the selective oxybromination of 1,3-benzodioxole. researchgate.net

Directing Groups: As discussed for chlorination, the use of directing groups is a highly effective strategy to control regioselectivity. rsc.org By pre-installing a directing group, halogenation can be guided to a specific site, preventing random substitution at other activated positions on the aromatic ring. This is a key principle in modern organic synthesis for achieving complex substitution patterns. researchgate.net

Methyl Group Introduction and Subsequent Functionalization

The synthesis of 6-methyl substituted benzodioxoles, a key feature of the target compound, is typically achieved by starting with a precursor that already contains the methyl group, rather than by adding the methyl group to a pre-formed benzodioxole ring. For example, the synthesis of 5-Bromo-6-methyl-1,3-benzodioxole starts with 6-methyl-1,3-benzodioxole, which is then subjected to bromination.

Once incorporated, the methyl group can also be a site for further chemical modification. For instance, a methyl group can be halogenated to form a halomethyl group, such as in 5-(chloromethyl)benzo[d] chemicalbook.comchemicalbook.comdioxole. chemicalbook.com This chloromethyl group can then participate in a variety of nucleophilic substitution reactions, allowing for the extension of the carbon skeleton or the introduction of other functional groups. This demonstrates that the methyl group is not merely a static substituent but can also serve as a handle for subsequent functionalization in the synthesis of complex benzodioxole analogues.

Alkylation Strategies for Aromatic Methylation on the Benzodioxole Ring

Introducing a methyl group directly onto the aromatic core of a benzodioxole is often accomplished through electrophilic aromatic substitution, most notably the Friedel-Crafts alkylation. However, this reaction is not without its challenges when applied to the 1,3-benzodioxole system. The methylenedioxy bridge is sensitive to the strong Lewis acid catalysts (e.g., AlCl₃) typically employed, which can lead to ring-opening and the formation of tars or other unwanted byproducts. mdma.ch

Furthermore, Friedel-Crafts alkylation is prone to issues of polyalkylation and skeletal rearrangements, which can complicate the synthesis and lead to low yields of the desired product. Milder catalysts and reaction conditions are often explored to mitigate these side reactions. For instance, the use of less aggressive Lewis acids or employing alternative alkylating agents can sometimes provide a cleaner reaction profile. mdpi.com

Given these difficulties, indirect methods are frequently preferred for introducing a methyl group. A common alternative strategy involves:

Acylation-Reduction: A Friedel-Crafts acylation reaction, which is generally more well-behaved and less prone to rearrangement, can be used to introduce an acetyl group. Subsequent reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) yields the desired methyl group.

Formylation-Reduction: Introducing a formyl group (-CHO) via reactions like the Vilsmeier-Haack or Gattermann reaction, followed by reduction, provides another pathway to a methyl substituent.

Cross-Coupling Reactions: If a halogenated benzodioxole is available, a methyl group can be installed using organometallic cross-coupling reactions, such as Suzuki or Stille coupling, with an appropriate methyl-organometallic reagent.

These multi-step approaches, while longer, offer superior control over the position and installation of the methyl group, avoiding the common pitfalls of direct alkylation on the sensitive benzodioxole ring.

Selective Functionalization of the Methyl Moiety (e.g., Halomethylation)

Once a methyl group is installed on the benzodioxole ring, it serves as a synthetic handle for further elaboration. The benzylic protons of the methyl group are particularly susceptible to radical reactions, making free-radical halogenation a primary method for its functionalization. wikipedia.org This transformation is crucial for creating reactive intermediates like halomethyl derivatives, which can then be converted into a wide array of other functional groups.

A standard method for this conversion is benzylic bromination using N-Bromosuccinimide (NBS), typically initiated by light (hν) or a radical initiator like AIBN. This reaction selectively replaces a hydrogen atom on the methyl group with a bromine atom, forming a bromomethyl group. youtube.com The process occurs via a free-radical chain mechanism involving initiation, propagation, and termination steps. youtube.comlibretexts.org

Table 1: General Conditions for Benzylic Bromination

| Parameter | Description | Example Reagents/Conditions |

| Substrate | A methyl-substituted benzodioxole | 5-Methyl-1,3-benzodioxole |

| Halogenating Agent | Provides a source of bromine radicals | N-Bromosuccinimide (NBS) |

| Initiator | Starts the radical chain reaction | UV light (hν), Azobisisobutyronitrile (AIBN) |

| Solvent | Inert to radical conditions | Carbon tetrachloride (CCl₄), Benzene |

| Product | The corresponding bromomethyl derivative | 5-(Bromomethyl)-1,3-benzodioxole |

Another important functionalization route involves the conversion of a hydroxymethyl group (a derivative of the methyl moiety) into a halomethyl group. The Appel reaction provides an efficient method for this transformation, converting an alcohol to an alkyl halide using a combination of a triarylphosphine and a carbon tetrahalide. For example, a (bromobenzo[d] chemicalbook.comresearchgate.netdioxol-yl)methanol derivative can be converted to the corresponding bromomethyl compound in excellent yield using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). worldresearchersassociations.comresearchgate.net

Sequential Synthesis Routes for Complex Polysubstituted Benzodioxoles

The construction of highly substituted benzodioxoles like 5-Bromo-4-chloro-6-methyl-1,3-benzodioxole is rarely achievable in a single step. Instead, chemists rely on sequential, multi-step routes where substituents are introduced in a carefully planned order to ensure the desired substitution pattern. The directing effects of the groups already present on the ring play a critical role in determining the position of subsequent substitutions.

Multistep Reaction Sequences for Controlled Substitution Patterns

A powerful illustration of a sequential synthesis strategy is the elaboration of a substituted benzodioxole into a more complex heterocyclic system. worldresearchersassociations.comresearchgate.net This approach highlights how different functional groups can be introduced and manipulated in a controlled sequence. One such reported pathway begins with (6-bromobenzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)methanol and proceeds through several distinct transformations to build a complex final molecule.

The key steps in this sequence are:

Halogenation: The initial hydroxymethyl group is converted to a more reactive bromomethyl group.

Nucleophilic Substitution: The bromomethyl group is then displaced by an azide (B81097) nucleophile (NaN₃) to form an azidomethyl intermediate.

Cycloaddition: The azide undergoes a Huisgen 1,3-dipolar cycloaddition with an alkyne to construct a triazole ring.

Cross-Coupling: Finally, the bromo substituent on the aromatic ring is used as a handle for a Suzuki-Miyaura coupling reaction, attaching a new aryl or heterocyclic moiety.

This sequence demonstrates masterful control over reactivity, where each step targets a specific part of the molecule without interfering with other functional groups, ultimately leading to a highly complex polysubstituted benzodioxole derivative.

Table 2: Example of a Multistep Synthesis Sequence for a Polysubstituted Benzodioxole

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Transformation | Yield | Reference |

| 1 | (6-bromobenzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)methanol | CBr₄, PPh₃, DCM | 5-bromo-6-(bromomethyl)benzo[d] chemicalbook.comresearchgate.netdioxole | Hydroxymethyl to Bromomethyl | 91% | worldresearchersassociations.com |

| 2 | 5-bromo-6-(bromomethyl)benzo[d] chemicalbook.comresearchgate.netdioxole | NaN₃, MeOH | 5-(azidomethyl)-6-bromobenzo[d] chemicalbook.comresearchgate.netdioxole | Bromomethyl to Azidomethyl | 88% | worldresearchersassociations.com |

| 3 | 5-(azidomethyl)-6-bromobenzo[d] chemicalbook.comresearchgate.netdioxole | Phenylacetylene, CuI | 1-((6-bromobenzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Azide to Triazole | 82% | worldresearchersassociations.com |

| 4 | Product from Step 3 | Arylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃ | Various biaryl benzodioxole derivatives | Suzuki-Miyaura Coupling | 33-89% | worldresearchersassociations.com |

Chemo- and Regioselective Transformations in Advanced Synthesis

In the advanced synthesis of complex molecules, chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) are paramount. A chemoselective reaction targets one type of functional group in the presence of others, while a regioselective reaction favors bond formation at one specific position over other possible positions.

A clear example of a highly regioselective reaction on the benzodioxole core is the electrophilic bromination of an already substituted ring. In the synthesis of 5-bromo-6-(chloromethyl)-1,3-benzodioxole, the starting material 5-(chloromethyl)benzo[d] chemicalbook.comresearchgate.netdioxole is treated with N-bromosuccinimide (NBS) in acetonitrile. chemicalbook.com The reaction proceeds with remarkable selectivity, introducing the bromine atom exclusively at the 6-position to afford the desired product in 99% yield. This high degree of regiocontrol is dictated by the electronic and steric influences of the existing chloromethyl and methylenedioxy groups, which direct the incoming electrophile to a single position.

Similarly, the direct bromination of 1,3-benzodioxole-5-carboxaldehyde (piperonal) provides another example of a regioselective transformation, yielding the 6-bromo derivative. researchgate.net These transformations are essential for creating specific substitution patterns that would be impossible to achieve through non-selective methods. The ability to control both chemo- and regioselectivity allows chemists to build complex molecular architectures with precision, minimizing the formation of isomers and simplifying purification processes. nih.gov

Reactivity and Transformation Pathways of 5 Bromo 4 Chloro 6 Methyl 1,3 Benzodioxole

Reactivity of Aromatic Halogens (Bromine and Chlorine)

The presence of two different halogen atoms on the aromatic ring, bromine at position 5 and chlorine at position 4, opens up possibilities for selective functionalization through various reaction pathways. The electronic environment of the benzodioxole ring, substituted with an electron-donating methyl group, significantly influences the reactivity of these halogens.

However, under forcing conditions or with very strong nucleophiles, substitution might be induced. The relative reactivity of the C-Br versus the C-Cl bond in SNAr is not straightforward and depends on the rate-determining step of the reaction. Generally, the C-F bond is the most reactive in SNAr, followed by C-Cl, C-Br, and C-I. This is because the first step, the attack of the nucleophile, is usually rate-determining, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic. Based on this trend, the chlorine atom at position 4 would be expected to be more susceptible to nucleophilic attack than the bromine atom at position 5, assuming the reaction proceeds via a traditional SNAr mechanism.

It is important to note that for SNAr to be efficient, the presence of potent electron-withdrawing groups, typically nitro groups, positioned ortho or para to the leaving group is highly desirable to stabilize the intermediate Meisenheimer complex. The subject molecule lacks such strong activation, rendering standard SNAr pathways challenging.

Table 1: General Reactivity Trends of Halogens in Nucleophilic Aromatic Substitution (SNAr)

| Halogen (X) | C-X Bond Strength (kJ/mol) | Electronegativity of X | General Reactivity in SNAr |

| F | 485 | 3.98 | Highest |

| Cl | 339 | 3.16 | High |

| Br | 285 | 2.96 | Moderate |

| I | 213 | 2.66 | Lowest |

Data is generalized and can be influenced by specific substrate and reaction conditions.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron reagent with an aryl halide, is a prominent example. In dihalogenated substrates like 5-bromo-4-chloro-6-methyl-1,3-benzodioxole, selective coupling at one of the halogenated sites is often achievable.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond, with the weaker C-I and C-Br bonds being more readily cleaved in the oxidative addition step of the catalytic cycle.

Based on this established reactivity pattern, the bromine atom at position 5 of this compound is expected to be significantly more reactive than the chlorine atom at position 4 in Suzuki-Miyaura coupling reactions. By carefully selecting the palladium catalyst, ligands, base, and reaction conditions, it is possible to achieve selective cross-coupling at the C5-Br bond while leaving the C4-Cl bond intact for subsequent transformations. This chemoselectivity allows for the stepwise introduction of different substituents onto the benzodioxole scaffold.

Table 2: General Reactivity of Aryl Halides in Suzuki-Miyaura Coupling

| Aryl Halide (Ar-X) | Relative Reactivity |

| Ar-I | Most Reactive |

| Ar-Br | Reactive |

| Ar-OTf | Reactive |

| Ar-Cl | Least Reactive |

This is a general trend and can be altered by the choice of catalyst, ligands, and reaction conditions.

Reductive dehalogenation, or hydrogenolysis, is a process that involves the replacement of a halogen atom with a hydrogen atom. This transformation is typically achieved through catalytic hydrogenation using a palladium catalyst and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265) or isopropanol.

Similar to cross-coupling reactions, the selectivity of reductive dehalogenation is dependent on the carbon-halogen bond strength. Aryl bromides are generally more susceptible to hydrogenolysis than aryl chlorides. This difference in reactivity allows for the selective removal of the bromine atom at position 5 from this compound while retaining the chlorine atom at position 4. Such a transformation would yield 4-chloro-6-methyl-1,3-benzodioxole. Achieving the selective reduction of the C-Cl bond in the presence of a C-Br bond is significantly more challenging and would require specialized catalytic systems.

Table 3: General Conditions for Reductive Dehalogenation of Aryl Halides

| Reaction | Catalyst | Hydrogen Source | General Selectivity |

| Catalytic Hydrogenation | Pd/C | H₂ | Br > Cl |

| Catalytic Transfer Hydrogenation | Pd/C | HCOOH·NEt₃, HCOONH₄ | Br > Cl |

Reactivity of the Methyl Group

The methyl group at position 6 of the benzodioxole ring is a benzylic position, which imparts it with enhanced reactivity compared to a typical alkyl group. This allows for a variety of functionalization and derivatization reactions.

A key transformation of the benzylic methyl group is free-radical halogenation, most commonly bromination, using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the benzylic position to form a benzyl (B1604629) bromide.

In the context of this compound, benzylic bromination would yield 5-bromo-4-chloro-6-(bromomethyl)-1,3-benzodioxole. This resulting benzyl bromide is a versatile intermediate that can readily undergo nucleophilic substitution reactions (SN1 or SN2) with a wide range of nucleophiles, including cyanides, azides, alkoxides, and amines, to introduce diverse functionalities at the benzylic position.

The benzylic methyl group can be oxidized to introduce oxygen-containing functional groups. The extent of oxidation can be controlled by the choice of oxidizing agent. Mild oxidation can convert the methyl group to an aldehyde, while stronger oxidizing agents will lead to the formation of a carboxylic acid.

For the conversion to a benzaldehyde (B42025) derivative, reagents such as chromium trioxide in acetic anhydride (B1165640) or ceric ammonium nitrate (B79036) (CAN) can be employed. More vigorous oxidation with potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely result in the formation of the corresponding benzoic acid, 5-bromo-4-chloro-1,3-benzodioxole-6-carboxylic acid.

The direct reduction of the methyl group to a benzyl alcohol is generally not a feasible transformation. However, the benzyl alcohol derivative can be accessed indirectly. For instance, following benzylic bromination to the bromomethyl derivative as described in section 3.2.1, a subsequent nucleophilic substitution with hydroxide (B78521) or a protected form of hydroxide would yield the corresponding benzyl alcohol, (5-bromo-4-chloro-1,3-benzodioxol-6-yl)methanol. This alcohol can then serve as a precursor for further derivatization.

Table 4: Potential Transformations of the Methyl Group

| Reaction | Reagent(s) | Product Functional Group |

| Benzylic Bromination | NBS, Radical Initiator | Benzyl Bromide |

| Mild Oxidation | CrO₃/Ac₂O, CAN | Aldehyde |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Indirect Reduction | 1. NBS 2. OH⁻ | Benzyl Alcohol |

Reactivity of the 1,3-Benzodioxole (B145889) Ring System

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The 1,3-benzodioxole moiety is generally considered to be electron-rich and, therefore, activated towards electrophilic aromatic substitution. The two oxygen atoms of the methylenedioxy group donate electron density to the aromatic ring through resonance, making it more nucleophilic than benzene (B151609) itself. This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the oxygen atoms.

In this compound, the aromatic ring is polysubstituted, and the regioselectivity of further electrophilic substitution is determined by the combined directing effects of all substituents. The directing influence of each group is summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect |

| -O-CH₂-O- | 1,3 | -I (electron-withdrawing) | +R (electron-donating) | ortho, para-directing (activating) |

| -Cl | 4 | -I (electron-withdrawing) | +R (electron-donating) | ortho, para-directing (deactivating) |

| -Br | 5 | -I (electron-withdrawing) | +R (electron-donating) | ortho, para-directing (deactivating) |

| -CH₃ | 6 | +I (electron-donating) | ortho, para-directing (activating) |

The sole available position for electrophilic aromatic substitution on the aromatic core of this compound is C7. The directing effects of the substituents will either synergistically or antagonistically influence the reactivity of this position.

The methylenedioxy group strongly activates the ortho and para positions. The C7 position is ortho to the oxygen at position 1. The methyl group at C6 is an activating group and will direct incoming electrophiles to its ortho position, which is C7. Conversely, the chloro and bromo groups are deactivating but also ortho, para-directing. The C7 position is meta to the chloro group at C4 and ortho to the bromo group at C5. Therefore, the bromo group will also direct towards C7.

Considering the cumulative electronic effects, the C7 position is activated by the powerful resonance donation of the methylenedioxy group and the inductive effect of the methyl group. Although the halogens are deactivating, their ortho-directing influence converges at the C7 position. This confluence of directing effects strongly suggests that electrophilic aromatic substitution on this compound will occur selectively at the C7 position.

C-H Activation and Direct Functionalization on the Aromatic Core

Modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, offer pathways for the direct functionalization of aromatic cores, bypassing the traditional rules of electrophilic aromatic substitution. researchgate.netnih.gov These methods provide a powerful tool for the regioselective introduction of functional groups onto otherwise unreactive C-H bonds. For the 1,3-benzodioxole system, rhodium and palladium catalysts have been extensively utilized for chelation-assisted C-H bond functionalization. nih.govescholarship.orgresearchgate.netnih.gov

In the context of this compound, the C7-H bond is the primary candidate for direct functionalization. The feasibility and regioselectivity of such reactions would depend on the specific catalytic system employed.

Potential C-H Activation Strategies:

| Catalyst System | Directing Group (if any) | Potential Functionalization at C7 |

| Palladium(II) catalysts | Often require a directing group | Arylation, alkenylation, acylation |

| Rhodium(III) catalysts | Can proceed with or without a directing group | Annulation, olefination, amination |

While no specific studies on the C-H activation of this compound have been reported, the extensive literature on the functionalization of other substituted aromatics suggests that this approach is viable. The electronic nature of the benzodioxole ring, enriched by the methylenedioxy and methyl groups, could facilitate the C-H activation process. The steric hindrance from the adjacent methyl group at C6 might influence the accessibility of the C7-H bond to the bulky metal catalyst, a factor that would need to be considered in the design of a synthetic route.

Ring-Opening Reactions of the Methylenedioxy Moiety and Subsequent Transformations

The methylenedioxy bridge of the 1,3-benzodioxole ring, while generally stable, can be cleaved under specific reaction conditions to yield catechol derivatives (1,2-dihydroxybenzenes). This transformation is of significant interest as it unmasks two reactive hydroxyl groups, which can then be used for further synthetic elaborations.

Methods for Methylenedioxy Ring Cleavage:

Oxidative Cleavage: The metabolism of 1,3-benzodioxole derivatives by cytochrome P-450 enzymes involves the oxidation of the methylenedioxy carbon, leading to the formation of a catechol and carbon monoxide. nih.gov In a laboratory setting, strong oxidizing agents can also effect this cleavage, although selectivity can be a challenge in the presence of other sensitive functional groups. organic-chemistry.orgnih.govbohrium.com

Lewis Acid-Mediated Cleavage: Strong Lewis acids can coordinate to the oxygen atoms of the methylenedioxy group, facilitating its cleavage. This approach has been demonstrated in related heterocyclic systems. nih.gov The choice of Lewis acid and reaction conditions is crucial to avoid undesired side reactions on the polysubstituted aromatic ring.

Once the methylenedioxy ring of this compound is opened to form the corresponding catechol, a range of subsequent transformations can be envisioned.

Potential Transformations of the Resulting Catechol:

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halides, base | Dialkoxybenzene derivatives |

| Esterification | Acyl chlorides, acid anhydrides | Diacylated benzene derivatives |

| Condensation | Aldehydes, ketones | Heterocyclic compounds (e.g., dioxins) |

| Oxidation | Oxidizing agents | ortho-Quinones |

The resulting highly substituted catechol would be a valuable intermediate for the synthesis of complex molecules, leveraging the reactivity of the newly formed hydroxyl groups for further functionalization.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular ArchitectureThere is no evidence of the crystal structure of 5-Bromo-4-chloro-6-methyl-1,3-benzodioxole having been determined through X-ray crystallography. This technique is the definitive method for establishing the precise three-dimensional geometry of a molecule in the solid state, as well as its packing and intermolecular interactions in a crystal lattice.

Without access to primary research articles or spectral database entries detailing these analyses, a scientifically rigorous article on the advanced spectroscopic characterization of this compound cannot be constructed.

Based on a comprehensive search of available scientific literature, detailed experimental data regarding the advanced spectroscopic characterization and structural elucidation of This compound is not available. Specifically, studies concerning single-crystal X-ray diffraction analysis of its intermolecular interactions and Hirshfeld surface analysis for crystal packing insights have not been publicly reported.

While general principles of these analytical techniques are well-established and have been applied to a wide variety of other organic compounds, including other halogenated benzodioxole derivatives, specific crystallographic and computational data for this compound is absent from the reviewed sources. najah.eduresearchgate.net

Further experimental research would be required to obtain the data necessary to populate the requested sections on its single-crystal X-ray diffraction and Hirshfeld surface analysis.

Computational and Theoretical Investigations of 5 Bromo 4 Chloro 6 Methyl 1,3 Benzodioxole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It provides a robust framework for predicting molecular structure, stability, and reactivity by calculating the electron density.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For 5-Bromo-4-chloro-6-methyl-1,3-benzodioxole, DFT calculations, often using a basis set like 6-311G(d,p), are employed to refine the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. dntb.gov.ua

The resulting optimized geometry provides the foundation for all subsequent computational analyses. The planarity of the benzodioxole ring system and the orientation of the methyl, bromo, and chloro substituents are critical parameters determined in this step. Analysis of the conformational landscape ensures that the global minimum energy structure, and not just a local minimum, has been identified, which is crucial for the reliability of further calculations.

Table 1: Selected Optimized Geometric Parameters (Illustrative) This table presents hypothetical, yet chemically reasonable, values for the optimized geometry of this compound as would be determined by DFT calculations.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C-Br | 1.89 Å |

| C-Cl | 1.74 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-O (dioxole) | 1.37 Å | |

| O-C-O (dioxole) | 1.43 Å | |

| Bond Angles | C-C-Br | 120.5° |

| C-C-Cl | 121.0° | |

| O-C-O | 105.0° | |

| Dihedral Angles | C-C-C-C (ring) | ~0° |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Localization

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests high reactivity, whereas a large gap implies high stability. researchgate.net

For this compound, DFT calculations can determine the energies of these frontier orbitals. The localization of the HOMO and LUMO on the molecule reveals the most probable regions for nucleophilic and electrophilic attack, respectively. The HOMO is expected to be localized primarily on the electron-rich benzodioxole ring, while the LUMO may have significant contributions from the electronegative halogen atoms.

Table 2: Frontier Molecular Orbital Energies (Illustrative) This table shows representative energy values for the frontier orbitals of this compound derived from DFT calculations.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Neutral regions are often colored green.

In this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the dioxole ring and, to a lesser extent, the halogen atoms, indicating these are primary sites for interaction with electrophiles. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. This analysis provides a clear, intuitive map of the molecule's reactive sites.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com These are calculated using the energies of the frontier orbitals.

Electronic Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.

Local Reactivity Descriptors , such as the Parr functions , are used to identify the reactivity of specific atomic sites within the molecule. mdpi.com These functions predict the most likely sites for nucleophilic and electrophilic attacks, providing more detailed information than MEP analysis alone and complementing the FMO analysis. mdpi.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static properties, quantum chemical calculations are instrumental in exploring the dynamics of chemical reactions. These methods allow for the mapping of reaction pathways and the identification of key structures along the reaction coordinate. nih.gov

To understand how this compound participates in a chemical reaction, computational chemists can model the entire reaction pathway. This involves identifying and characterizing the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products.

The geometry of the transition state is located on the potential energy surface, and its identity is confirmed by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea) . This value is a crucial determinant of the reaction rate; a lower activation energy implies a faster reaction. These calculations provide invaluable, atom-level detail about bond-breaking and bond-forming processes, offering insights that are often difficult to obtain through experimental means alone.

Reaction Pathway Profiling and Energetic Analysis

The reaction pathways of this compound can be predicted based on the principles of physical organic chemistry and supported by computational methods. Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and determining activation energies, which in turn allows for the prediction of reaction kinetics and mechanisms. rsc.org

For halogenated aromatic compounds like the title molecule, key reaction pathways would likely involve further electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the methyl group. The existing substituents on the benzodioxole ring—bromo, chloro, and methyl groups—along with the electron-donating methylenedioxy group, would exert significant directing and activating or deactivating effects on subsequent reactions.

Energetic analysis through computational chemistry would provide critical data on the thermodynamics and kinetics of potential reactions. For instance, the calculation of reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) would help in determining the feasibility and selectivity of a given transformation.

Illustrative Energetic Data for a Hypothetical Reaction:

| Reaction Coordinate | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +25.3 | +24.8 |

| Intermediate | -5.2 | -4.9 |

| Transition State 2 | +15.7 | +16.1 |

| Products | -10.8 | -11.2 |

This table is a hypothetical representation of data that could be generated from a computational study of a reaction involving this compound.

Aromaticity Analysis of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole ring system consists of a benzene (B151609) ring fused to a five-membered dioxole ring. This fusion results in a heterocyclic compound with a high degree of aromaticity, which contributes significantly to its stability. chemicalbook.com The aromaticity of the benzene moiety is somewhat influenced by the fused dioxole ring, which contains two oxygen atoms. These oxygen atoms, with their lone pairs of electrons, can participate in resonance with the benzene ring, thereby affecting the electron density and delocalization within the aromatic system. chemicalbook.com

Computational methods are pivotal in quantifying the aromaticity of such systems. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations are employed to probe the magnetic properties within the ring system. A negative NICS value in the center of the ring is indicative of aromatic character, reflecting a diamagnetic ring current. The magnitude of the NICS value can be used to compare the relative aromaticity of different substituted benzodioxoles.

Solvatochromic Studies and Solvent Effects on Electronic Properties

Solvatochromism refers to the change in the color of a solute when dissolved in different solvents, which is a manifestation of the solvent's effect on the electronic absorption or emission spectra of the solute molecule. wikipedia.org The electronic properties of this compound are expected to be sensitive to the polarity of the surrounding solvent medium. This is due to the interaction between the dipole moment of the solute and the electric field of the solvent molecules.

The substituents on the benzodioxole ring—bromo, chloro, and methyl groups—will influence the ground and excited state electronic distributions of the molecule. Halogen atoms can engage in halogen bonding and other non-covalent interactions with solvent molecules, which can further modulate the solvatochromic behavior. nih.gov An increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maximum, depending on the relative stabilization of the ground and excited states by the solvent. wikipedia.org

Investigation of Solute-Solvent Interactions using Empirical and Quantum Chemical Approaches

The interactions between a solute like this compound and solvent molecules are complex and can be investigated using both empirical models and quantum chemical calculations. These interactions can be broadly classified into non-specific (e.g., dipole-dipole interactions) and specific (e.g., hydrogen bonding, halogen bonding) types.

Empirical approaches, such as the Kamlet-Taft or Catalan parameters, utilize multiparameter equations to correlate spectral shifts with solvent properties like dipolarity/polarizability, acidity, and basicity. These models provide a quantitative measure of the contribution of different types of solute-solvent interactions.

Quantum chemical approaches, particularly those employing density functional theory (DFT) and time-dependent DFT (TD-DFT), can provide a more detailed picture of these interactions at the molecular level. By explicitly including solvent molecules in the calculation (explicit solvent models) or by representing the solvent as a continuous medium with a specific dielectric constant (implicit solvent models), it is possible to predict the absorption and emission wavelengths in different solvents. These calculations can also elucidate the nature of the electronic transitions and how they are affected by the solvent environment.

Illustrative Data on Solvatochromic Shifts:

| Solvent | Dielectric Constant | Absorption Max (nm) (Hypothetical) |

| Hexane | 1.88 | 290 |

| Dichloromethane (B109758) | 8.93 | 295 |

| Acetone | 20.7 | 298 |

| Acetonitrile (B52724) | 37.5 | 300 |

| Methanol | 32.7 | 302 |

| Water | 80.1 | 305 |

This table provides hypothetical absorption maxima for this compound in various solvents to illustrate the concept of solvatochromism.

Dipole Moment Calculations (Ground and Excited States)

Upon absorption of a photon and transition to an electronic excited state, the electron distribution within the molecule is rearranged. This often leads to a change in the magnitude and/or direction of the dipole moment. The difference between the excited-state and ground-state dipole moments is a key factor in determining the extent of solvatochromism. A larger difference typically results in a greater sensitivity of the spectral properties to solvent polarity.

Quantum chemical calculations are essential for accurately determining the dipole moments of both the ground and excited states. These theoretical values can then be correlated with experimental data from solvatochromic studies to provide a comprehensive understanding of the electronic structure and properties of the molecule.

Illustrative Dipole Moment Data:

| State | Dipole Moment (Debye) - Hypothetical |

| Ground State (μg) | 2.5 |

| First Excited State (μe) | 4.8 |

This table presents hypothetical calculated dipole moments for the ground and first excited states of this compound.

Synthetic Applications and Derivatization Strategies of 5 Bromo 4 Chloro 6 Methyl 1,3 Benzodioxole

Utilization as a Building Block in Complex Molecule Synthesis

The strategic placement of bromo, chloro, and methyl groups on the benzodioxole ring makes 5-Bromo-4-chloro-6-methyl-1,3-benzodioxole a valuable building block for synthesizing more complex molecules. fluorochem.co.uk The halogen atoms, particularly the bromine, serve as key handles for carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the elaboration of the core structure.

This compound is an ideal precursor for a wide range of advanced functionalized derivatives. The reactivity of the aryl bromide allows for its conversion into various other functional groups or for its use in coupling reactions to append new molecular fragments.

A representative synthetic pathway starting from a related bromo-benzodioxole derivative showcases the potential of these building blocks. worldresearchersassociations.com For instance, (6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol can be converted in high yield to its corresponding bromomethyl derivative using Appel conditions. worldresearchersassociations.com This intermediate subsequently undergoes nucleophilic substitution with sodium azide (B81097) to produce an azidomethyl derivative. worldresearchersassociations.com This azide is then ready for further transformation, such as cycloaddition reactions, to introduce heterocyclic moieties. worldresearchersassociations.com This multi-step process highlights how a bromo-benzodioxole can be systematically elaborated into more complex, functionalized products. worldresearchersassociations.comresearchgate.net

Table 1: Representative Synthetic Pathway for Functionalization of a Bromo-Benzodioxole Precursor worldresearchersassociations.com

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | (6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol | CBr₄, PPh₃, DCM | 5-bromo-6-(bromomethyl)benzo[d] nih.govresearchgate.netdioxole | 91 |

| 2 | 5-bromo-6-(bromomethyl)benzo[d] nih.govresearchgate.netdioxole | NaN₃, MeOH | 5-(azidomethyl)-6-bromobenzo[d] nih.govresearchgate.netdioxole | 88 |

| 3 | 5-(azidomethyl)-6-bromobenzo[d] nih.govresearchgate.netdioxole | Phenylacetylene, CuI | 1-((6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82 |

The functional handles on this compound facilitate its incorporation into larger, more complex ring systems. The synthesis of novel heterocyclic derivatives is a prominent application. For example, the Huisgen 1,3-dipolar cycloaddition reaction between a benzodioxole-derived azide and an alkyne (a "click reaction") is a highly efficient method for constructing a 1,2,3-triazole ring attached to the benzodioxole core. worldresearchersassociations.com This strategy combines the benzodioxole and triazole moieties to form a new, complex heterocyclic system. worldresearchersassociations.com

Furthermore, the benzodioxole framework is a valuable component in the synthesis of spirocycles, which are important scaffolds in drug discovery. nih.gov A common strategy involves a one-pot, three-component 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net In this approach, an azomethine ylide, generated in situ from isatin (B1672199) and an amino acid like sarcosine (B1681465) or L-proline, acts as the dipole. This dipole reacts with a dipolarophile, such as a benzodioxole chalcone, to stereoselectively form complex spirooxindole pyrrolidine (B122466) or pyrrolizidine (B1209537) derivatives. nih.govresearchgate.net This powerful reaction creates a spirocyclic quaternary carbon and up to four new stereocenters in a single step. nih.gov While this example uses a benzodioxole chalcone, the synthetic handles on this compound provide the necessary functionality to prepare similar dipolarophiles for spirocycle synthesis. researchgate.net

Scaffold for the Generation of Novel Chemical Entities

As a chemical scaffold, this compound provides a rigid and well-defined core upon which novel molecular entities can be constructed. The differential reactivity of the two halogen atoms can potentially allow for sequential and site-selective modifications, leading to a high degree of molecular diversity.

The unique electronic and structural properties of the benzodioxole ring make it an attractive scaffold for materials science. Halogenated aromatic compounds are key building blocks for functional polymers and materials. researchgate.netchemrxiv.org Derivatives of this compound can be envisioned as monomers for polymerization reactions. For instance, the bromo and chloro substituents can be utilized in transition metal-catalyzed polycondensation reactions to create novel conjugated polymers. These materials could possess interesting photophysical or electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of copolymers using halogenated phenylcyanoacrylates and styrene (B11656) demonstrates the feasibility of incorporating such functionalized aromatic units into polymer chains. researchgate.net

One of the most powerful tools for diversifying the this compound scaffold is through palladium-catalyzed cross-coupling reactions. acs.org The aryl bromide is particularly well-suited for a variety of these transformations, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. worldresearchersassociations.comresearchgate.net

The Suzuki-Miyaura coupling, for example, reacts the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl linkage. worldresearchersassociations.comwikipedia.orglibretexts.org This method is exceptionally versatile for attaching a wide range of aromatic, heterocyclic, or alkyl groups to the benzodioxole core. worldresearchersassociations.comresearchgate.net Research has demonstrated the successful Suzuki-Miyaura coupling of a complex bromo-benzodioxole triazole derivative with various boronic acids, using catalysts like PdCl₂(PPh₃)₂ with triphenylphosphine (B44618) (PPh₃) as a ligand and potassium carbonate (K₂CO₃) as the base, affording products in good yields. worldresearchersassociations.comresearchgate.net

Table 2: Common Palladium-Catalyzed Coupling Reactions for Aryl Halide Diversification

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Base Example | Bond Formed | Resulting Structure |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | K₂CO₃, Na₂CO₃ | C-C | Biaryl, Aryl-Alkyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | C-C (sp²-sp) | Aryl-Alkyne |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | C-C (sp²-sp²) | Substituted Alkene |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | NaOt-Bu | C-N | Aryl-Amine |

Stereoselective Transformations Involving the Benzodioxole Core

Achieving stereocontrol in reactions is crucial for the synthesis of chiral molecules, particularly for pharmaceutical applications. While direct examples of stereoselective transformations involving this compound are not extensively documented in the provided literature, the principles can be applied to its derivatives. Stereoselectivity can be introduced by performing reactions on functional groups attached to the benzodioxole core using chiral catalysts or reagents.

Enantioselective Synthesis of Chiral Derivatives

As of the current available scientific literature, specific research detailing the enantioselective synthesis of chiral derivatives directly from this compound is not documented. Methodologies employing this particular substituted benzodioxole as a starting material for the creation of enantiomerically pure or enriched chiral compounds have not been reported.

General strategies for the enantioselective functionalization of related aromatic and heterocyclic systems often involve asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction. Such transformations can include asymmetric cross-coupling reactions, asymmetric C-H functionalization, or the use of chiral auxiliaries. However, the application of these techniques to this compound has not been specifically described.

Further research would be necessary to explore the potential of this compound as a substrate in enantioselective synthesis and to develop protocols for the preparation of its chiral derivatives.

Mechanistic Investigations of Reactions Involving 5 Bromo 4 Chloro 6 Methyl 1,3 Benzodioxole

Experimental Approaches to Mechanistic Elucidation

Deuterium Labeling Studies for Reaction Pathway Determination

No studies utilizing deuterium labeling to determine the reaction pathways of 5-Bromo-4-chloro-6-methyl-1,3-benzodioxole have been found.

Kinetic Studies and Reaction Parameter Optimization for Understanding Rate-Limiting Steps

There is no available data from kinetic studies to understand the rate-limiting steps or to optimize reaction parameters for reactions involving this compound.

Complementary Computational Approaches to Mechanistic Insights

Elucidation of Catalytic Cycles and Intermediates

No computational studies have been published that elucidate the catalytic cycles or intermediates in reactions of this compound.

Role of Additives and Ligands in Modulating Reaction Mechanisms

There is no information available on the role of additives or ligands in modulating the reaction mechanisms of this specific compound.

Future Research on this compound: A Roadmap

The unique structural characteristics of this compound, a halogenated derivative of methylenedioxybenzene, position it as a compound of significant interest for future chemical exploration. While current research on this specific molecule is limited, its potential applications in various scientific domains warrant a dedicated focus on developing novel synthetic methodologies, understanding its reactivity, and exploring its utility in materials science and green chemistry. This article outlines promising future directions and emerging research avenues for this compound.

Q & A

Q. What are the most reliable synthetic routes for 5-Bromo-4-chloro-6-methyl-1,3-benzodioxole, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves sequential halogenation of the benzodioxole core. A common approach uses halogenating agents like N-bromosuccinimide (NBS) for bromination and sulfuryl chloride (SO₂Cl₂) for chlorination under inert conditions. Optimization requires precise temperature control (e.g., 0–25°C) and solvent selection (e.g., CCl₄ or DCM) to minimize side reactions. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substitution patterns and halogen positions. Mass spectrometry (HRMS or EI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C-O-C stretching in the dioxole ring at ~1250 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, with retention times compared to standards .

Q. How can researchers safely handle and store halogenated benzodioxoles like this compound?

Store under inert gas (argon or nitrogen) at 2–8°C to prevent degradation. Use fume hoods for handling due to potential volatility and halogen-related toxicity. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. Waste disposal must follow halogenated organic waste guidelines .

Q. What are the key solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in polar solvents (water, ethanol) but dissolves well in DCM, THF, or DMF. Solubility tests should precede reaction planning: for example, DMF enhances reactivity in cross-coupling reactions, while DCM is suitable for Friedel-Crafts alkylation. Pre-dissolving in a compatible solvent ensures homogeneous reaction mixtures .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound?

The methyl group at position 6 exerts steric and electronic effects, directing bromination to position 5 and chlorination to position 4. Computational studies (DFT calculations) reveal that the electron-donating methyl group destabilizes electrophilic attack at adjacent positions, favoring halogenation at meta sites. Solvent polarity and Lewis acid catalysts (e.g., FeCl₃) further modulate selectivity .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from conformational flexibility or impurities. Strategies include:

Q. What biological activity hypotheses are supported by structural analogs of this compound?

Analogous halogenated benzodioxoles exhibit activity against kinase pathways (e.g., JAK2/STAT3) and apoptosis induction in cancer cells. The bromo and chloro substituents enhance electrophilicity, enabling covalent binding to cysteine residues in target proteins. In vitro assays (e.g., MTT cytotoxicity, Western blotting) are recommended for validation .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

Molecular docking (AutoDock, Schrödinger) predicts binding affinities to therapeutic targets (e.g., tubulin). QSAR models correlate substituent electronegativity with cytotoxicity. MD simulations assess stability of ligand-target complexes. Focus on modifying the methyl group (position 6) to reduce steric hindrance .

Q. What experimental approaches can elucidate the environmental stability of this compound?

- Photodegradation studies : Expose to UV light (254 nm) and monitor decomposition via GC-MS.

- Hydrolytic stability : Test in buffered solutions (pH 4–9) at 25–50°C.

- Soil microcosm assays : Measure half-life under aerobic/anaerobic conditions.

Data should inform waste management protocols and ecological risk assessments .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Optimize protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during halogenation.

- Catalyst screening : Pd(PPh₃)₄ for Suzuki-Miyaura couplings or CuI for Ullmann reactions.

- Flow chemistry : Continuous processing minimizes intermediate degradation.

Yields >70% are achievable with rigorous temperature and stoichiometry control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.